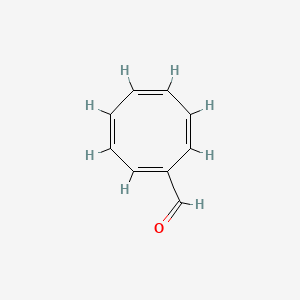
1,3,5,7-Cyclooctatetraene-1-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctatetraene-1-carboxaldehyde is an organic compound derived from cyclooctatetraene, a non-aromatic polyene with the molecular formula C₈H₈. This compound is characterized by the presence of an aldehyde functional group attached to the cyclooctatetraene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclooctatetraene-1-carboxaldehyde can be synthesized through several methods. One common approach involves the formylation of cyclooctatetraene using formylating agents such as dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction typically occurs under mild conditions, yielding the desired aldehyde product.
Industrial Production Methods: Industrial production of cyclooctatetraene-1-carboxaldehyde often involves the large-scale formylation of cyclooctatetraene using similar formylating agents and catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in chemical manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclooctatetraene-1-carboxaldehyde undergoes a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclooctatetraene-1-carboxylic acid.
Reduction: Cyclooctatetraene-1-methanol.
Substitution: Depending on the nucleophile, various substituted cyclooctatetraene derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclooctatetraene-1-carboxaldehyde has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, materials, and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of cyclooctatetraene-1-carboxaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Cyclooctatetraene-1-carboxaldehyde can be compared with other similar compounds such as:
Cyclooctatetraene: The parent compound, which lacks the aldehyde functional group.
Cyclooctatetraene-1-carboxylic acid: The oxidized form of the aldehyde.
Cyclooctatetraene-1-methanol: The reduced form of the aldehyde.
Uniqueness: Cyclooctatetraene-1-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for research and industrial applications.
Eigenschaften
CAS-Nummer |
30844-12-3 |
|---|---|
Molekularformel |
C9H8O |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
cyclooctatetraenecarbaldehyde |
InChI |
InChI=1S/C9H8O/c10-8-9-6-4-2-1-3-5-7-9/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,9-6?,9-7+ |
InChI-Schlüssel |
QWHLSJXJDKVIGT-GZBLUONOSA-N |
Isomerische SMILES |
C\1=C\C=C/C(=C\C=C1)/C=O |
Kanonische SMILES |
C1=CC=CC(=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


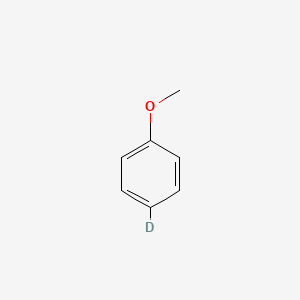
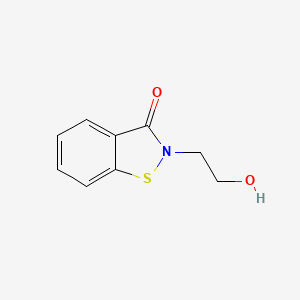
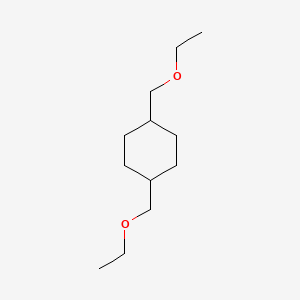
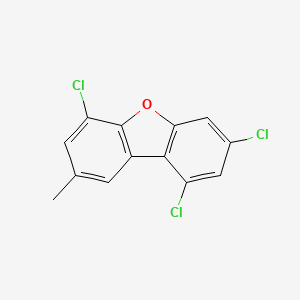

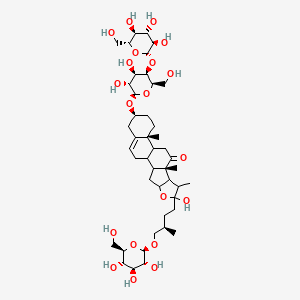


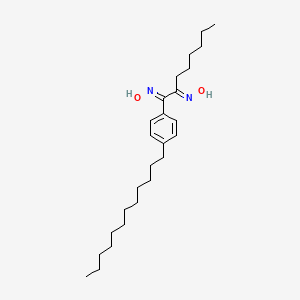
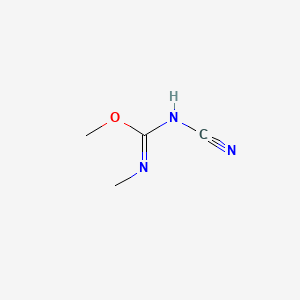
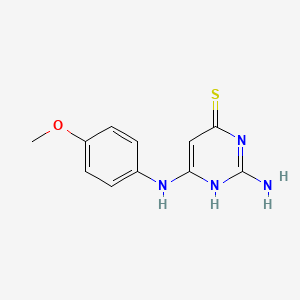
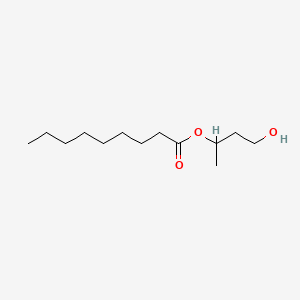
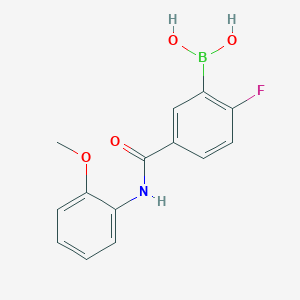
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
